![molecular formula C18H26N4O2 B4285941 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285941.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea
Overview
Description
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea, also known as DMU-212, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea exerts its effects through multiple mechanisms. In cancer cells, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification genes. In inflammation, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea induces apoptosis and inhibits cell proliferation. In neuroprotection, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea reduces oxidative stress and inflammation and improves cognitive function. In inflammation, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea reduces the production of inflammatory mediators and promotes tissue repair.
Advantages and Limitations for Lab Experiments
One advantage of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea is its ability to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer therapy. Another advantage is its ability to protect against oxidative stress and inflammation, making it a potential candidate for neuroprotection and inflammation-related disorders. One limitation of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Future research on N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea could focus on its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Other areas of research could include the development of more effective synthesis methods and the optimization of its pharmacokinetic properties. Additionally, the mechanisms of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea could be further elucidated to better understand its effects on various biological pathways.
Scientific Research Applications
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea has been shown to inhibit the growth of tumor cells and induce apoptosis. In neuroprotection, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea has been studied for its potential to prevent oxidative stress and protect against brain damage. In inflammation, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methoxypropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-7-5-8-16(11-13)12-22-15(3)17(14(2)21-22)20-18(23)19-9-6-10-24-4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJFVCBOSXJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NCCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-methoxypropyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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